sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate
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Overview
Description
sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique triazolo-triazinone structure, which imparts distinct chemical and biological properties. This compound is known for its applications in antiviral research, particularly against influenza and other viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate typically involves the following steps:
Formation of the Triazolo-Triazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-triazinone core.
Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions, often using methylthiol or related reagents.
Sodium Salt Formation: The final step involves the conversion of the compound to its sodium salt form, typically through neutralization with sodium hydroxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure dihydrate sodium salt form.
Quality Control: Rigorous testing for purity and consistency using techniques like HPLC, NMR, and mass spectrometry
Chemical Reactions Analysis
Types of Reactions
sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methylthio positions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted triazolo-triazinones
Scientific Research Applications
sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antiviral properties, particularly against influenza and other viral infections.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Antiviral Activity: Inhibits viral replication by interfering with viral RNA synthesis.
Molecular Targets: Targets viral enzymes and proteins essential for viral replication.
Pathways Involved: Involves pathways related to nucleic acid synthesis and protein synthesis
Comparison with Similar Compounds
Similar Compounds
7-Ethylthio-3-nitro-1,2,4-triazolo [5,1-c][1,2,4]triazin-1-ide dihydrate sodium salt: Similar structure but with an ethylthio group instead of a methylthio group.
7-Methylthio-3-amino-4-oxo-1,2,4-triazolo [5,1-c][1,2,4]triazin-1-ide dihydrate sodium salt: Similar structure but with an amino group instead of a nitro group
Uniqueness
sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methylthio and nitro groups contribute to its potent antiviral properties and make it a valuable compound for further research .
Properties
IUPAC Name |
sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h1H3,(H,6,8,9,12);;2*1H2/q;+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARSMUGUKCGKHQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=O)C(=N[N-]C2=N1)[N+](=O)[O-].O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N6NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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